molecular formula C9H6Br2N2O2 B13665741 Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13665741
M. Wt: 333.96 g/mol
InChI Key: PJODWRDHBXWIBU-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with bromine atoms at the 4 and 6 positions and a methyl ester group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dibromo-3-nitropyridine with hydrazine hydrate, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); and bases like potassium carbonate.

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.

Major Products Formed:

  • Substituted pyrazolopyridines with various functional groups.
  • Amino derivatives of pyrazolopyridines.
  • Carboxylic acid derivatives of pyrazolopyridines.

Scientific Research Applications

Chemistry: Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They have shown promise as anti-cancer agents, anti-inflammatory agents, and neuroprotective agents.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its derivatives are also explored for their potential use in electronic materials.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-cancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact pathways and molecular interactions depend on the specific derivative and the biological context.

Comparison with Similar Compounds

  • Methyl pyrazolo[3,4-b]pyridine-6-carboxylate
  • Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
  • Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Comparison: Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of bromine atoms at the 4 and 6 positions. This substitution pattern can significantly influence its reactivity and biological activity compared to other pyrazolopyridine derivatives. The bromine atoms can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets. Additionally, the presence of the methyl ester group at the 3 position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H6Br2N2O2

Molecular Weight

333.96 g/mol

IUPAC Name

methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-3-12-13-4-5(10)2-7(11)8(6)13/h2-4H,1H3

InChI Key

PJODWRDHBXWIBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br

Origin of Product

United States

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